molecular formula C18H21N3O2S B2929402 Cyclopropyl(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1171095-95-6

Cyclopropyl(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2929402
CAS RN: 1171095-95-6
M. Wt: 343.45
InChI Key: YIHRBBKSGNGDMV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a piperidine ring, a thiadiazole ring, and a methoxyphenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite diverse due to the presence of multiple reactive sites. For example, the piperidine ring could undergo reactions at the nitrogen atom, and the thiadiazole ring could react at the sulfur or nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxyphenyl group could increase its lipophilicity, which could affect its solubility and distribution in biological systems .

Scientific Research Applications

Antitubercular Activities

Compounds with a structure similar to Cyclopropyl(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone have been synthesized and shown significant antitubercular activities. For instance, a series of cyclopropyl methanones and their reduced methanol derivatives were evaluated against Mycobacterium tuberculosis, demonstrating minimum inhibitory concentrations (MICs) in the low μg/mL range, with some compounds showing potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis (Dwivedi et al., 2005)(Dwivedi et al., 2010).

Antimicrobial and Antifungal Activity

Synthesis of novel compounds incorporating the thiadiazol and cyclopropyl groups has shown variable and modest activity against bacteria and fungi. The study of Patel et al. (2011) on pyridine derivatives, including those with structural motifs related to the chemical entity , found that these compounds exhibit antimicrobial activity, underscoring their potential in developing new antimicrobial agents (Patel et al., 2011).

Anticancer Properties

Research into heterocyclic derivatives, particularly those involving thiadiazole moieties, has identified several compounds with significant anticancer activities. For example, Bhole and Bhusari (2011) synthesized thiadiazol methanones demonstrating inhibitory effects on various cancer cell lines, suggesting the potential utility of similar compounds in cancer therapy (Bhole & Bhusari, 2011).

Synthesis and Optimization for Therapeutic Applications

The efficiency in synthesizing related compounds underscores the potential for optimizing such entities for therapeutic applications. For instance, an efficient, high-yield synthesis of phenyl cyclopropyl methanones has been reported, with several compounds exhibiting promising anti-tubercular activities against M. tuberculosis H37Rv, highlighting the versatility of this chemical scaffold in drug discovery (Dwivedi et al., 2005)(Dwivedi et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include in vitro and in vivo studies to determine its potential therapeutic uses .

properties

IUPAC Name

cyclopropyl-[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-23-15-5-3-2-4-14(15)17-20-19-16(24-17)12-8-10-21(11-9-12)18(22)13-6-7-13/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHRBBKSGNGDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

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